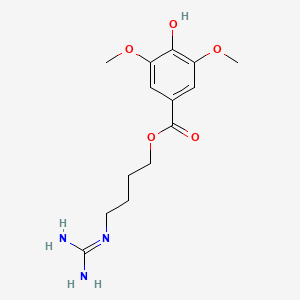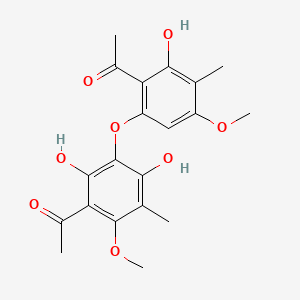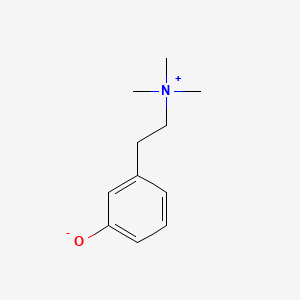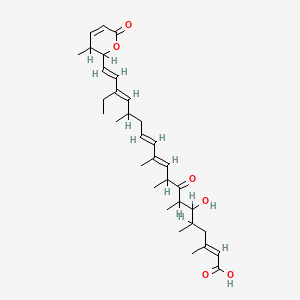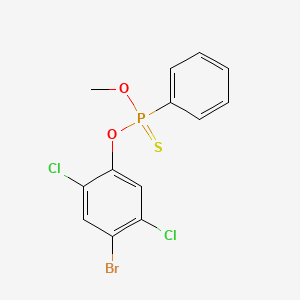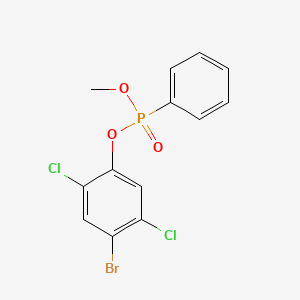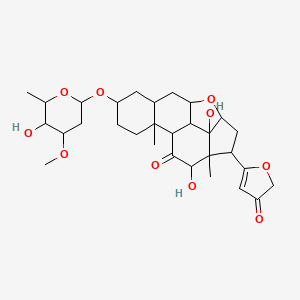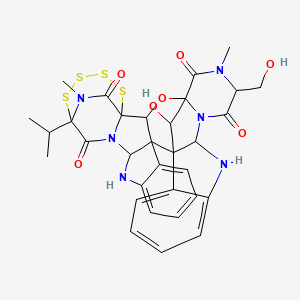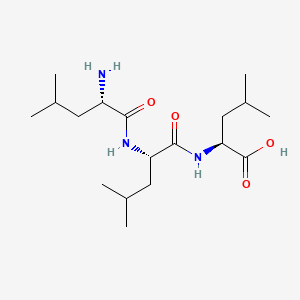
トリレウシン
説明
Trileucine is a molecule with the formula C18H35N3O4 . It is a tripeptide composed of three leucine residues . Trileucine is used in the preparation of dry powders suitable for inhalation via spray drying of a wide range of drugs .
Synthesis Analysis
Trileucine’s low aqueous solubility enables the formation of low-density corrugated particles and promotes the formation of trileucine-coated spray-dried particles, resulting in superior aerosol performance .
Molecular Structure Analysis
The molecular structure of Trileucine is complex, with an average mass of 357.488 Da and a Monoisotopic mass of 357.262756 Da .
Chemical Reactions Analysis
Trileucine is surface active and promotes the formation of spray-dried powders with a reduced cohesiveness as demonstrated by a decrease in the measured surface energy which correlates with an observed improvement in aerosol performance .
Physical And Chemical Properties Analysis
The glass transition of spray-dried trileucine is dependent on the pH and can be correlated with the proportion of the anion, cation, and zwitterion concentration in solution. Trileucine glass transition is relatively high (approximately 104°C) enabling long-term room temperature stability .
科学的研究の応用
吸入用微粒子のための分散性向上剤
トリレウシンは、噴霧乾燥された吸入用微粒子の分散性向上剤としての役割について研究されてきました . 肺送達を目的としたトリレウシン含有噴霧乾燥微粒子の形成について、詳細な研究が行われました . トレハロース系にわずか 0.5 mg/mL (10% w/w) のトリレウシンを加えるだけで、乾燥粒子の密度を約 1 g/cm³ 低下させることが観察されました .
シェル形成特性
ガラス形成剤としてトレハロースの存在下でのトリレウシンのシェル形成特性を研究するために、単一粒子法が用いられました . シェル形成の発生を予測するための経験的相関関係が提案されました .
粒子形態と密度
さまざまなトリレウシンレベルの形態を調べ、粒子密度を計算するために、モノ分散粒子を生成および収集するために、液滴チェーン装置が使用されました .
表面組成と形態
粒子形態と表面組成を研究するために、走査型電子顕微鏡と飛行時間型二次イオン質量分析法が使用されました . トリレウシンを用いたすべてのケースで、わずか 2% w/w のトリレウシン供給分率で、トリレウシン被覆率が質量で 60% を超える、非常に凹凸のある粒子が観察されました .
表面活性モデリング
トリレウシンの表面活性は、蒸発する液滴内の拡散方程式の修正形式によってモデル化され、その形式は初期の表面吸着と、液滴の収縮による最終的な表面脱着を考慮していました .
相分離
Flory-Huggins 理論を用いて、室温で、トリレウシンが約 18 mg/mL の水性濃度に達すると、液-液相分離が始まると推定されました .
作用機序
Trileucine, also known as H-LEU-LEU-LEU-OH, l-leucyl-l-leucyl-l-leucine, or Leu-Leu-Leu, is a compound that has been studied for its unique properties in the field of pharmaceuticals, particularly in the formulation of inhalable aerosols .
Target of Action
Instead, it is used as an excipient in pharmaceutical formulations, particularly in the preparation of dry powders suitable for inhalation . It is used to enhance the performance and stability of these formulations .
Mode of Action
Trileucine’s mode of action is primarily physical rather than biochemical. It is surface-active and promotes the formation of spray-dried powders with reduced cohesiveness . This is demonstrated by a decrease in the measured surface energy, which correlates with an observed improvement in aerosol performance . Additionally, trileucine competes with proteins on the air/water interface, resulting in an additional depression of surface tension in solution, which correlates with a decreased denaturation and aggregation in the solid state .
Biochemical Pathways
By enhancing the dispersibility and stability of inhalable aerosols, trileucine ensures that the active pharmaceutical ingredients reach their intended targets in the body more effectively .
Pharmacokinetics
For example, by improving the dispersibility of inhalable aerosols, trileucine can enhance the absorption and bioavailability of the drugs delivered through this route .
Result of Action
The primary result of trileucine’s action is the improved performance and stability of inhalable aerosols . This includes superior aerosol performance, long-term room temperature stability, and decreased denaturation and aggregation in the solid state . These properties can enhance the effectiveness of the drugs delivered through this route.
Action Environment
The action of trileucine can be influenced by environmental factors. For example, the glass transition of spray-dried trileucine is dependent on the pH and can be correlated with the proportion of the anion, cation, and zwitterion concentration in solution . Its low aqueous solubility enables the formation of low-density corrugated particles and promotes the formation of trileucine coated spray-dried particles . These properties make trileucine particularly useful in the formulation of inhalable aerosols, where the particles must be chemically and physically stable .
将来の方向性
The use of Trileucine in the preparation of dry powders for inhalation has been established in recent years. The main aim has been to produce powders that can be easily dispersed to form an aerosol, without the use of a carrier, to enable the delivery of pharmaceuticals into the lung for local or systemic absorption into the human body .
生化学分析
Biochemical Properties
Trileucine plays a significant role in biochemical reactions, particularly in the stabilization and delivery of biologics. It is known for its surface-active properties, which promote the formation of spray-dried powders with reduced cohesiveness and improved aerosol performance . Trileucine interacts with various biomolecules, including proteins and peptides, by competing with them at the air/water interface, leading to a decrease in surface tension and preventing denaturation and aggregation . This interaction is crucial for maintaining the stability and efficacy of therapeutic proteins and peptides.
Cellular Effects
Trileucine influences various cellular processes, particularly in the context of pulmonary delivery. It enhances the dispersibility of inhalable microparticles, which can improve the delivery of drugs to the lungs . Trileucine’s surface activity and ability to form a protective shell around particles help maintain the stability and bioavailability of the delivered compounds. This compound also affects cell signaling pathways and gene expression by modulating the interactions between biomolecules at the cellular level .
Molecular Mechanism
At the molecular level, trileucine exerts its effects through several mechanisms. It forms a monomolecular layer on the surface of droplets during spray drying, reducing surface energy and promoting the formation of low-density, corrugated particles . Trileucine’s low aqueous solubility and high glass transition temperature contribute to its ability to stabilize biologics and enhance their aerosol performance . Additionally, trileucine competes with proteins at the air/water interface, reducing surface tension and preventing protein denaturation and aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trileucine have been observed to change over time. Trileucine’s stability and ability to maintain the bioactivity of biologics have been demonstrated in various studies. For instance, trileucine has been shown to improve the stability of spray-dried bacteriophages, maintaining their biological activity over extended periods . The compound’s high glass transition temperature and low aqueous solubility contribute to its long-term stability and effectiveness in preserving the bioactivity of therapeutic agents .
Dosage Effects in Animal Models
The effects of trileucine vary with different dosages in animal models. Studies have shown that trileucine can enhance the dispersibility and stability of inhalable microparticles at relatively low concentrations The specific dosage effects and potential toxicities at higher doses have not been extensively studied
Metabolic Pathways
Trileucine is involved in various metabolic pathways, particularly those related to the stabilization and delivery of biologics. Its interactions with enzymes and cofactors during the spray drying process help maintain the stability and bioactivity of therapeutic agents . Trileucine’s low aqueous solubility and high glass transition temperature enable the formation of stable, low-density particles that enhance the bioavailability of delivered compounds .
Transport and Distribution
Within cells and tissues, trileucine is transported and distributed primarily through its interactions with transporters and binding proteins. Its surface-active properties and ability to form protective shells around particles facilitate its distribution and localization within target tissues . Trileucine’s low aqueous solubility and high glass transition temperature also contribute to its ability to maintain the stability and bioavailability of delivered compounds .
Subcellular Localization
Trileucine’s subcellular localization is influenced by its surface-active properties and interactions with biomolecules. It is primarily localized at the air/water interface during the spray drying process, where it forms a protective shell around particles . This localization helps maintain the stability and bioactivity of delivered compounds, preventing denaturation and aggregation
特性
| { "Design of the Synthesis Pathway": "Trileucine can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Leu-OH", "Boc-Leu-OH", "t-Boc-Leu-OH", "HBTU", "HOBt", "DIPEA", "DMF", "DCM", "TFA", "DIEA", "piperidine" ], "Reaction": [ "1. Deprotection of Fmoc group of Fmoc-Leu-OH using piperidine in DMF", "2. Coupling of Boc-Leu-OH with Fmoc-deprotected Leu using HBTU, HOBt, and DIPEA in DMF", "3. Deprotection of Boc group of Boc-Leu-Leu-OH using TFA in DCM", "4. Coupling of t-Boc-Leu-OH with Boc-deprotected Leu-Leu using HBTU, HOBt, and DIEA in DMF", "5. Deprotection of t-Boc group of t-Boc-Leu-Leu-Leu-OH using TFA in DCM", "6. Purification of crude product using HPLC to obtain pure Trileucine" ] } | |
CAS番号 |
10329-75-6 |
分子式 |
C18H35N3O4 |
分子量 |
357.5 g/mol |
IUPAC名 |
2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25) |
InChIキー |
DNDWZFHLZVYOGF-UHFFFAOYSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+] |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
LLL |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Leu-Leu-Leu leucyl-leucyl-leucine trileucine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



